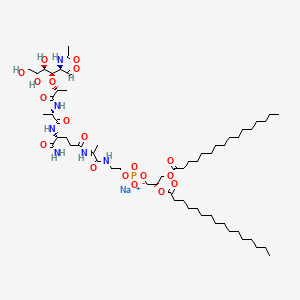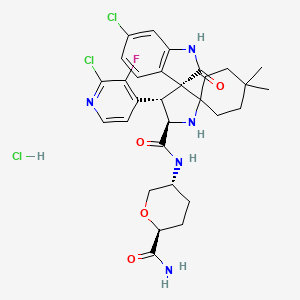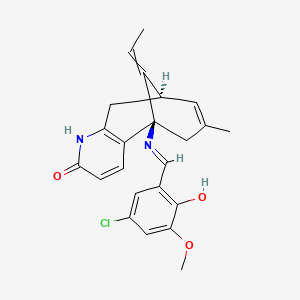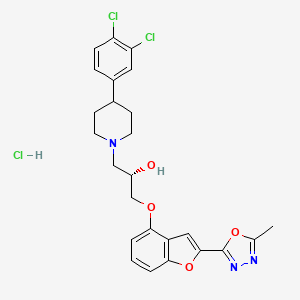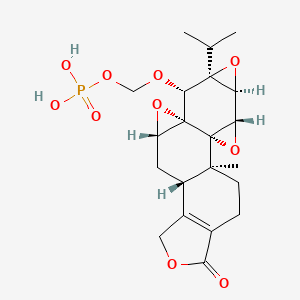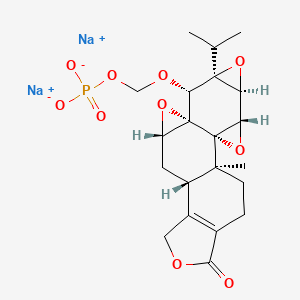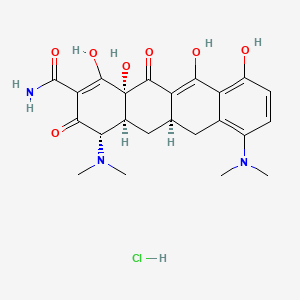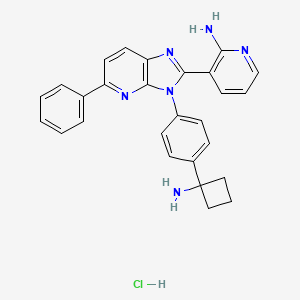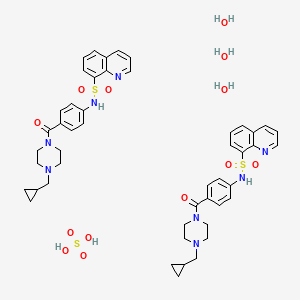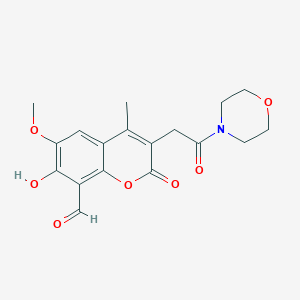
MKC8866
Overview
Description
MKC8866 is a selective inhibitor of inositol-requiring enzyme 1 (IRE1) ribonuclease activity. It has shown promising results in preclinical studies, particularly in cancer research. The compound is known for its ability to modulate the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum.
Mechanism of Action
MKC8866, also known as “7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde”, is a potent compound with significant implications in the field of cancer research . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
The primary target of this compound is IRE1 (Inositol-Requiring Enzyme 1), an endoplasmic reticulum (ER) stress sensor . IRE1 plays a crucial role in the resolution of ER stress and, in severe stress conditions, can lead to cell death . This compound is a selective IRE1 RNase inhibitor .
Mode of Action
This compound interacts with its target, IRE1, by inhibiting its RNase activity . This inhibition leads to a rapid attenuation of basal IRE1 RNase activity, as demonstrated by decreased levels of XBP1s transcript and its downstream targets .
Biochemical Pathways
The inhibition of IRE1 RNase activity by this compound affects the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated during ER stress and constitutes an important pro-survival arm . This compound’s action on IRE1 RNase activity modulates this pathway, impacting the production of pro-tumorigenic factors .
Result of Action
The inhibition of IRE1 RNase activity by this compound has been shown to modulate the tumor cell secretome and enhance response to chemotherapy . In prostate cancer, this compound strongly inhibits tumor growth as monotherapy in multiple preclinical models in mice and shows synergistic antitumor effects with current prostate cancer drugs .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, tumor cells experience ER stress due to adverse microenvironmental cues . This compound’s action on IRE1 signaling serves as an adaptive mechanism to overcome this stress . .
Biochemical Analysis
Biochemical Properties
MKC8866 interacts with the endoplasmic reticulum (ER) stress sensor IRE1alpha . It inhibits the RNase activity of IRE1alpha, modulating the tumor cell secretome and enhancing response to chemotherapy .
Cellular Effects
This compound has been shown to reduce the number of cells entering the cell cycle . It also inhibits the production of pro-tumorigenic factors such as IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 in triple-negative breast cancer (TNBC) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the RNase activity of IRE1alpha . This inhibition modulates the tumor cell secretome, enhancing the response to chemotherapy .
Temporal Effects in Laboratory Settings
It has been shown to enhance the response to chemotherapy in a xenograft mouse model of TNBC .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to strongly inhibit prostate cancer tumor growth as monotherapy in multiple preclinical models in mice .
Metabolic Pathways
It is known to interact with the ER stress sensor IRE1alpha, suggesting a role in the unfolded protein response (UPR) pathway .
Transport and Distribution
Given its interaction with IRE1alpha, it is likely to be involved in ER-associated processes .
Subcellular Localization
Given its interaction with IRE1alpha, it is likely to be localized to the ER, where IRE1alpha resides .
Preparation Methods
Synthetic Routes and Reaction Conditions
MKC8866 is a salicylaldehyde analog. The synthesis involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for this compound are not widely available. it is produced in research-grade quantities and is available for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions
MKC8866 primarily undergoes inhibition reactions where it inhibits the ribonuclease activity of IRE1. It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.
Common Reagents and Conditions
The compound is often used in combination with other reagents such as dithiothreitol (DTT) to induce stress responses in cells. The typical conditions involve in vitro studies with concentrations ranging from 0.2 to 20 μM .
Major Products Formed
The major product formed from the reaction of this compound with IRE1 is the inhibition of X-box binding protein 1 (XBP1) splicing, leading to decreased production of pro-tumorigenic factors .
Scientific Research Applications
MKC8866 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit tumor growth in breast cancer and prostate cancer models by reducing the production of pro-tumorigenic factors
Glioblastoma Treatment: This compound has been studied for its potential to enhance the effectiveness of chemotherapeutic drugs like paclitaxel and temozolomide in glioblastoma models.
Endoplasmic Reticulum Stress: The compound is used to study the unfolded protein response and its role in various diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
STF-083010: Another selective inhibitor of IRE1α endonuclease.
MKC9989: Inhibits IRE1α with an IC50 of 0.23 to 44 μM.
IXA4: A highly selective activator of IRE1/XBP1s.
Uniqueness
MKC8866 stands out due to its high selectivity and potency as an IRE1 RNase inhibitor. It has shown significant efficacy in preclinical cancer models and has a favorable pharmacokinetic and toxicity profile, making it a promising candidate for further development .
Properties
IUPAC Name |
7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338934-59-0 | |
| Record name | MKC-8866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MKC-8866 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


